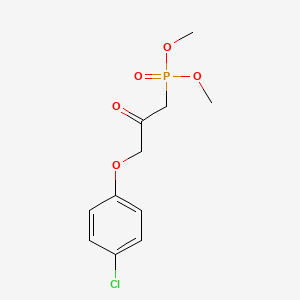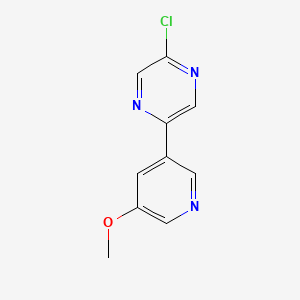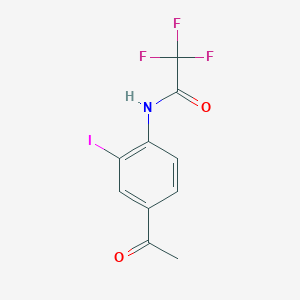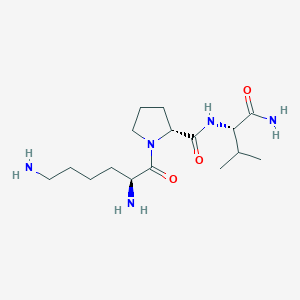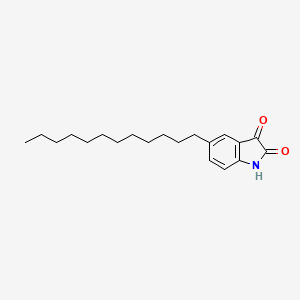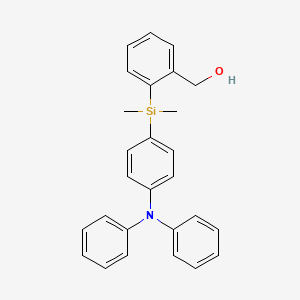
(2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol is an organic compound with the molecular formula C27H27NOSi and a molecular weight of 409.59 g/mol . This compound is characterized by the presence of a diphenylamino group, a dimethylsilyl group, and a phenylmethanol moiety, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol typically involves the reaction of 4-(diphenylamino)phenylsilane with a suitable phenylmethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and using more efficient catalysts and reaction conditions. The process is designed to be cost-effective and environmentally friendly, with minimal waste generation and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
(2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and silyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a precursor for drug synthesis.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The diphenylamino group can participate in electron transfer reactions, while the dimethylsilyl group can enhance the compound’s stability and reactivity. The phenylmethanol moiety can interact with various enzymes and receptors, leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(Diphenylamino)phenyl)methanol
- (2-(Dimethylsilyl)phenyl)methanol
- (4-(Diphenylamino)phenyl)dimethylsilane
Uniqueness
(2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both diphenylamino and dimethylsilyl groups enhances its reactivity and stability, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C27H27NOSi |
|---|---|
Molekulargewicht |
409.6 g/mol |
IUPAC-Name |
[2-[dimethyl-[4-(N-phenylanilino)phenyl]silyl]phenyl]methanol |
InChI |
InChI=1S/C27H27NOSi/c1-30(2,27-16-10-9-11-22(27)21-29)26-19-17-25(18-20-26)28(23-12-5-3-6-13-23)24-14-7-4-8-15-24/h3-20,29H,21H2,1-2H3 |
InChI-Schlüssel |
JIGJXZQBGQVASP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


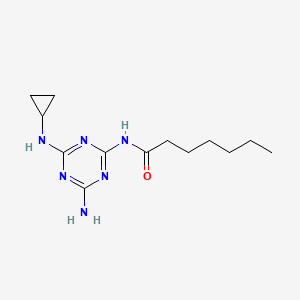
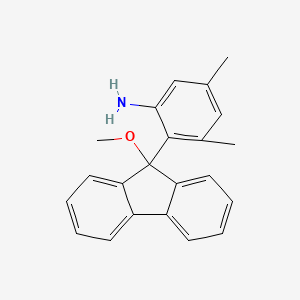


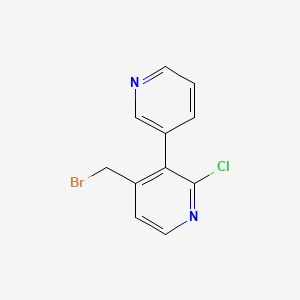
![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)
